molecular formula C9H7BrN2S B069522 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione CAS No. 192800-59-2

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

Cat. No. B069522
CAS RN: 192800-59-2
M. Wt: 255.14 g/mol
InChI Key: ZRDCMJXSTGMZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione, also known as BPTI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BPTI is a heterocyclic compound that contains an imidazole ring and a thione group, which gives it unique properties that make it a promising candidate for drug development.

Mechanism of Action

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione acts as a competitive inhibitor of metalloproteinases by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down extracellular matrix proteins, which can lead to the accumulation of these proteins and the formation of tumors or joint damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteinases, the reduction of tumor growth, and the prevention of joint damage in animal models of arthritis. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione in lab experiments is its ability to inhibit the activity of metalloproteinases, which are involved in a variety of biological processes. However, this compound's mechanism of action is not specific to a particular metalloproteinase, which may limit its usefulness in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione. One area of interest is the development of this compound-based drugs for the treatment of cancer and arthritis. Additionally, further research is needed to understand the specific mechanisms by which this compound inhibits metalloproteinases, which could lead to the development of more specific inhibitors. Finally, the synthesis of this compound could be optimized to improve its yield and make it more accessible for research purposes.

Synthesis Methods

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione can be synthesized through a variety of methods, including the reaction of 3-bromobenzylamine with carbon disulfide and ammonium hydroxide. This reaction produces the intermediate 4-(3-bromophenyl)-1,3-thiazolidin-2-thione, which can be further converted to this compound through a cyclization reaction using potassium hydroxide.

Scientific Research Applications

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Inhibition of these enzymes has been shown to have potential therapeutic benefits in the treatment of conditions such as cancer and arthritis.

properties

IUPAC Name

4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCMJXSTGMZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648846
Record name 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192800-59-2
Record name 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.